[1-(4-Morpholin-4-ylphenyl)ethyl]amine
CAS No.:
Cat. No.: VC13533536
Molecular Formula: C12H19ClN2O
Molecular Weight: 242.74 g/mol
* For research use only. Not for human or veterinary use.
![[1-(4-Morpholin-4-ylphenyl)ethyl]amine -](/images/structure/VC13533536.png)
Specification
Molecular Formula | C12H19ClN2O |
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Molecular Weight | 242.74 g/mol |
IUPAC Name | 1-(4-morpholin-4-ylphenyl)ethanamine;hydrochloride |
Standard InChI | InChI=1S/C12H18N2O.ClH/c1-10(13)11-2-4-12(5-3-11)14-6-8-15-9-7-14;/h2-5,10H,6-9,13H2,1H3;1H |
Standard InChI Key | QTTFFSPAMWBDGP-UHFFFAOYSA-N |
SMILES | CC(C1=CC=C(C=C1)N2CCOCC2)N.Cl |
Canonical SMILES | CC(C1=CC=C(C=C1)N2CCOCC2)N.Cl |
Introduction
Structural and Chemical Characteristics
The compound’s IUPAC name is 1-(4-morpholin-4-ylphenyl)ethanamine, with a molecular formula of C₁₂H₁₈N₂O and a molecular weight of 206.29 g/mol (free base) or 242.74 g/mol as its hydrochloride salt . Key structural features include:
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A morpholine ring (tetrahydro-1,4-oxazine) attached para to the phenyl group.
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An ethylamine side chain (-CH₂CH₂NH₂) at the benzylic position.
Table 1: Physicochemical Properties
The hydrochloride salt form enhances solubility in aqueous media, a common strategy for improving bioavailability in drug development .
Synthetic Pathways and Industrial Preparation
While no direct synthesis of [1-(4-Morpholin-4-ylphenyl)ethyl]amine is detailed in the available literature, analogous compounds provide insight into plausible routes:
Reductive Amination
A method for synthesizing fluorinated analogs involves reductive amination of ketones with ammonium acetate and sodium cyanoborohydride . For the target compound:
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4-Morpholinobenzaldehyde reacts with nitroethane in a Henry reaction to form β-nitro alcohol.
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Reduction of the nitro group to an amine using catalytic hydrogenation (e.g., Pd/C or Raney Ni) .
Buchwald-Hartwig Amination
Palladium-catalyzed coupling of 4-bromophenylmorpholine with ethylamine precursors could yield the target structure, though this route remains speculative without explicit experimental validation.
Challenges:
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Steric hindrance from the morpholine ring may necessitate high-temperature conditions or specialized ligands.
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Purification of the free base often requires chromatographic techniques due to polar byproducts .
Pharmacological and Biological Research
Central Nervous System (CNS) Modulation
Fluorinated derivatives of [1-(4-Morpholin-4-ylphenyl)ethyl]amine exhibit affinity for 5-HT₁B receptors, implicating potential roles in treating migraines and depression . For example:
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1-(3-Morpholin-4-yl-phenyl)-ethylamine analogs demonstrated submicromolar binding affinity (IC₅₀ = 0.2–1.8 μM) in serotonin receptor assays .
Antimicrobial Activity
Morpholine-containing compounds, such as 4-(morpholin-4-yl)-2-butenoic acid methyl ester, show broad-spectrum antifungal and antibacterial properties . While direct evidence for [1-(4-Morpholin-4-ylphenyl)ethyl]amine is lacking, its structural similarity suggests possible bioactivity against pathogens like Candida albicans or Staphylococcus aureus.
Enzyme Inhibition
Morpholine derivatives are known inhibitors of DNA-dependent protein kinase (DNA-PK) and G protein-coupled receptors (GPCRs) . Modulating these targets could advance cancer therapeutics (e.g., sensitizing tumors to radiotherapy) or neuropsychiatric disorders .
Industrial and Therapeutic Applications
Pharmaceutical Intermediates
The compound’s ethylamine moiety makes it a versatile building block for:
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Anticoagulants: Analogous to 4-(4-aminophenyl)morpholin-3-one, a key intermediate in rivaroxaban synthesis .
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Antipsychotics: Structural parallels to GPCR allosteric modulators targeting dopamine and serotonin receptors .
Material Science
Morpholine derivatives are employed in polymer stabilization and corrosion inhibition. The amine group could facilitate crosslinking in epoxy resins or polyurethanes, though specific applications remain unexplored.
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